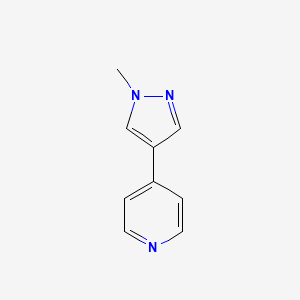

4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJQOGZWCRKCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Heterocyclic Chemistry

The importance of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in heterocyclic chemistry stems from its composition as a bi-heterocyclic system, linking a pyridine (B92270) ring with a pyrazole (B372694) ring. Both of these parent heterocycles are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov

The Pyridine Ring: As a six-membered aromatic heterocycle, pyridine is a fundamental component in a vast number of natural products and pharmaceuticals. nih.govyoutube.com Its nitrogen atom imparts distinct electronic properties, making it a good hydrogen bond acceptor and capable of participating in various chemical interactions. The pyridine scaffold is present in approximately 14% of nitrogen-containing heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The Pyrazole Ring: Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is a versatile building block in the synthesis of a wide array of compounds with diverse biological activities. nih.govresearchgate.net The presence of multiple nitrogen atoms allows for varied substitution patterns, enabling fine-tuning of a molecule's physicochemical properties.

The fusion of these two rings in this compound creates a molecule with a distinct three-dimensional shape and electronic distribution. The N-methylation on the pyrazole ring further modifies its properties compared to its unsubstituted parent, 4-(1H-pyrazol-4-yl)pyridine. This specific arrangement of atoms provides a rigid and predictable framework that can be strategically modified for targeted applications, particularly in the design of ligands for biological receptors. nih.gov The pyrazol-4-yl-pyridine core has been identified as a crucial structural motif in the development of highly selective molecules. nih.govacs.org

Table 1: Core Heterocyclic Components

| Heterocycle | Ring Size | Number of Nitrogen Atoms | Key Feature in Context |

|---|---|---|---|

| Pyridine | 6-membered | 1 | Electron-deficient aromatic ring, common in FDA-approved drugs. nih.gov |

| Pyrazole | 5-membered | 2 | Electron-rich aromatic ring, versatile synthetic building block. nih.gov |

Overview of Research Domains and Potential Applications

Strategies for Core Heterocyclic Ring Formation

The construction of the this compound scaffold fundamentally relies on the efficient synthesis of its constituent pyrazole (B372694) and pyridine (B92270) rings. Various classical and modern synthetic methods are utilized to prepare these heterocyclic cores, which are then coupled to form the final product.

Pyrazole Ring Synthesis Approaches

The synthesis of the pyrazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available.

Cyclization Reactions: One of the most common and classic methods for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). beilstein-journals.orgnih.gov For the synthesis of a 1-methyl-pyrazole, methylhydrazine is the reagent of choice. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

[3+2] Cycloadditions: Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles. organic-chemistry.orgresearchgate.net For instance, the reaction of a suitably substituted alkyne with a diazoalkane can yield the desired pyrazole core. researchgate.net Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles under mild conditions. organic-chemistry.org

| Pyrazole Synthesis Method | Key Reactants | Description | References |

| Knorr Synthesis (Cyclization) | 1,3-Dicarbonyl compound, Hydrazine (e.g., methylhydrazine) | Cyclocondensation reaction forming the pyrazole ring through a hydrazone intermediate. | beilstein-journals.orgnih.gov |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., diazo compound), Dipolarophile (e.g., alkyne) | A concerted or stepwise reaction forming a five-membered ring. | organic-chemistry.orgresearchgate.net |

| Silver-Mediated [3+2] Cycloaddition | N-isocyanoiminotriphenylphosphorane, Terminal alkyne | Provides pyrazoles under mild conditions with broad substrate scope. | organic-chemistry.org |

Pyridine Ring Synthesis Approaches

The synthesis of the pyridine ring can be accomplished through various condensation and cyclization strategies.

Gould-Jacobs Reaction: The Gould-Jacobs reaction is a versatile method for the synthesis of quinolines, which are fused pyridine derivatives. wikipedia.org While not directly forming a simple pyridine, the principles can be adapted. The reaction involves the condensation of an aniline or a related amino-heterocycle with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgnih.gov Subsequent functional group manipulations can then lead to the desired pyridine structure. Microwave-assisted Gould-Jacobs reactions have been shown to accelerate the synthesis of fused pyrimidopyrimidines. researchgate.net

Enaminonitrile Cyclizations: The cyclization of enaminonitriles is another effective route to substituted pyridines. This method often involves the reaction of an active methylene compound with a suitable precursor to form an enaminonitrile, which then undergoes cyclization, often in the presence of a catalyst or under thermal conditions, to yield the pyridine ring.

General approaches to pyridine ring synthesis often rely on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org For example, the condensation of 1,5-dicarbonyl compounds with ammonia is a straightforward approach. baranlab.org

Intermolecular Coupling Reactions

Once the pyrazole and pyridine rings are synthesized with appropriate functional groups, they are joined together through intermolecular coupling reactions.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura coupling utilizing boronic acid derivatives)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds between aromatic heterocycles. polyu.edu.hk

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. nih.govmdpi.com This reaction typically involves the coupling of a heteroaryl halide (e.g., a bromo- or chloropyridine) with a heteroaryl boronic acid or boronic ester (e.g., 1-methyl-1H-pyrazol-4-yl)boronic acid pinacol (B44631) ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. organic-chemistry.org For instance, the use of highly active palladium-phosphine catalysts has been shown to be effective for the coupling of challenging heterocyclic substrates. organic-chemistry.org The reaction accommodates a broad scope of substrates and offers good functional group tolerance. polyu.edu.hkresearchgate.net

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Features | References |

| Suzuki-Miyaura | Heteroaryl Halide (e.g., 4-chloropyridine) | Heteroaryl Boronic Acid/Ester (e.g., 1-methyl-1H-pyrazol-4-ylboronic acid) | Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) and a base (e.g., K2CO3, Na2CO3) | High efficiency, broad substrate scope, good functional group tolerance. | nih.govmdpi.comrsc.orgresearchgate.net |

Other Catalytic and Non-Catalytic Coupling Methods

While Suzuki-Miyaura coupling is prevalent, other methods are also employed.

Other Palladium-Catalyzed Couplings: Reactions like the Heck coupling can also be utilized for the functionalization of pyrazole and pyridine derivatives. researchgate.net Furthermore, palladium-catalyzed C-N cross-coupling reactions are crucial for synthesizing various nitrogen-containing heterocyclic compounds. nih.govnih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann coupling, can be used to form C-N bonds in the synthesis of N-functionalized pyrazoles. nih.gov Copper(II)-catalyzed [3+2] annulation reactions between hydrazones and enones provide another route to fused pyrazoles. researchgate.net

Derivatization and Functionalization Strategies

Following the construction of the core this compound skeleton, further derivatization is often necessary to modulate the compound's properties for specific applications. Derivatization is a technique used to modify the chemical structure of a compound to enhance its analytical detection or to explore structure-activity relationships. greyhoundchrom.commdpi-res.com

Common derivatization strategies include:

Substitution on the Pyridine Ring: Electrophilic or nucleophilic aromatic substitution reactions can introduce various functional groups onto the pyridine ring.

Substitution on the Pyrazole Ring: The pyrazole ring can also be functionalized, for example, through halogenation followed by further cross-coupling reactions to introduce diverse substituents.

Modification of Existing Functional Groups: Functional groups introduced during the synthesis can be further modified. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide.

These functionalization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with desired properties.

Modification of the Pyrazole Moiety

Modifications to the pyrazole portion of the molecule can be introduced before or after its coupling to the pyridine ring. Functional groups can be incorporated during the initial construction of the pyrazole ring or through subsequent aromatic substitution reactions on the pyrazole core. mdpi.com For instance, the synthesis of pyrazole-oxindole hybrids has been achieved through the condensation of 5-aminopyrazoles with N-substituted isatin. mdpi.com Another approach involves a C–F activation strategy, where 4-(trifluoromethyl)aniline reacts with 4-methylpyrazole in the presence of potassium hydroxide to form a tris(pyrazolyl)methane derivative, demonstrating a method to introduce complex substituents. mdpi.com

Strategies for creating substituted pyrazoles often begin with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com The substituents on the resulting pyrazole ring can be further modified. For example, Vilsmeier-Haack reactions on hydrazones can yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. nih.gov

Table 1: Selected Methods for Pyrazole Moiety Modification

| Starting Material(s) | Reaction Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 5-Aminopyrazoles, N-substituted isatin | Condensation | Pyrazole-oxindole hybrids | Builds complex heterocyclic systems onto the pyrazole core. | mdpi.com |

| 4-(Trifluoromethyl)aniline, 4-Methylpyrazole, KOH | C-F Activation / Nucleophilic Substitution | Tris(pyrazolyl)methane derivatives | Demonstrates modification via functionalization of an aniline precursor. | mdpi.com |

| Hydrazones | Vilsmeier-Haack Reaction | 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes | Provides a formyl group at the 4-position for further elaboration. | nih.gov |

| 1,3-Diketones, Hydrazine | Cyclocondensation | Substituted 1H-Pyrazoles | Fundamental method for constructing the initial pyrazole ring with desired substituents. | mdpi.com |

Modification of the Pyridine Moiety

The pyridine ring is often modified using halogenated pyridines as precursors. nih.gov Halopyridines react with nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism, with 2- and 4-halo substituents being more readily displaced than those at the 3-position. abertay.ac.uk Microwave irradiation has been shown to accelerate these nucleophilic substitution reactions on halopyridines with sulfur, oxygen, and carbon nucleophiles, often completing within minutes with high yields. researchgate.net

For late-stage functionalization, methods have been developed to install various functional groups at the position alpha to the nitrogen atom in pyridines and diazines. researchgate.net This can be achieved through a combination of fluorination and subsequent nucleophilic aromatic substitution of the installed fluoride (B91410). researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Catellani reactions, are also powerful tools for introducing alkyl and aryl substituents onto the pyridine nucleus from iodo-substituted precursors. nih.govnih.gov

Table 2: Selected Methods for Pyridine Moiety Modification

| Precursor Type | Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Halopyridines | Nucleophilic Aromatic Substitution (SNAr) | Sulfur, Oxygen, Carbon Nucleophiles | Substituted Pyridines | abertay.ac.ukresearchgate.net |

| Iodo-substituted quinoline | Catellani Reaction | Palladium, Tri(2-furyl)phosphine | 2,3,4-Trisubstituted quinolines | nih.gov |

| Heteroaryl Fluorosulfates | Suzuki Coupling | Palladium Catalysts | Polysubstituted Pyridines | nih.gov |

| Unactivated Pyridines | Phosphonium Salt Formation / SNAr | Designed Phosphines, Halide Nucleophiles | Halopyridines | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic structures like pyranopyrazoles and pyrazolo[3,4-b]quinolines in a single step. researchgate.netpreprints.org These reactions often generate 1,3-bis-electrophilic substrates in situ, which then react with aminopyrazoles to construct the fused ring system. mdpi.com For example, a four-component reaction between an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile in water can produce pyranopyrazole derivatives. researchgate.net Similarly, a three-component reaction of anilines, aromatic aldehydes, and a pyrazolone derivative has been explored for the synthesis of 1H-pyrazolo[3,4-b]quinolines. preprints.org These MCRs are advantageous due to their high atom economy, reduced reaction times, and environmental friendliness. growingscience.com A novel one-pot Knoevenagel-Michael reaction has also been reported for the synthesis of pyrimidine derivatives linked to a pyrazole-phenyl unit. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of this compound and its analogs, regioselectivity is a paramount concern, particularly during the core ring formations and subsequent cross-coupling reactions. Stereoselectivity is generally not a factor as the final molecule is aromatic and planar.

During pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomers is possible. nih.gov The selectivity is dictated by the relative electrophilicity of the two carbonyl groups. nih.gov A significant difference in electrophilicity can lead to high regioselectivity. nih.gov Similarly, the reaction of β,γ-unsaturated hydrazones via a radical-mediated cyclization provides a route to pyrazole derivatives with defined regiochemistry. organic-chemistry.org

In Suzuki-Miyaura cross-coupling reactions involving dihalopyridines, such as 2,4-dibromopyridine, the reaction often occurs with high regioselectivity. The oxidative addition of palladium typically favors one position over the other; for instance, coupling with alkenyl(aryl) boronic acids preferentially occurs at the 2-position of 2,4-dibromopyridine. researchgate.net For 2,4-dichloropyrimidines, the C4-position is favored for Suzuki coupling due to the preferential oxidative addition of palladium into the C4-chlorine bond. mdpi.com The choice of catalyst and reaction conditions can be tuned to control this selectivity. nih.govresearchgate.net

Precursor Chemistry and Intermediate Synthesis

The synthesis of the target compound relies heavily on the availability of key precursors, namely a functionalized pyrazole and a functionalized pyridine.

Pyrazole Precursors: A crucial intermediate is 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. An improved synthesis for this compound involves the lithiation of 4-bromo-1-methyl-1H-pyrazole followed by reaction with triisopropyl borate to form a stable lithium hydroxy ate complex, which can be used directly in Suzuki couplings. researchgate.net Pyrazole-4-boronic acid pinacol esters can also be synthesized from 1-Boc-4-halogenopyrazoles via a palladium-catalyzed reaction with pinacol diboron. google.com The synthesis of the pyrazole core itself can be achieved through various methods, including ring-closing reactions and multicomponent approaches. researchgate.net

Pyridine Precursors: Halopyridines are fundamental building blocks. nih.gov The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring. abertay.ac.uk However, selective methods exist. For instance, 4-halopyridines can be prepared from pyridine N-oxides via 4-selective nitration, followed by displacement of the nitro group or treatment with reagents like PHal₃. nih.gov Another strategy involves the installation of phosphine (B1218219) groups at the 4-position of pyridines to form phosphonium salts, which are then displaced by halide nucleophiles. nih.gov N-substituted 3-amino-4-halopyridines, which are valuable intermediates for fused systems like imidazopyridines, can be synthesized via a deprotection/alkylation protocol. acs.org

Table 3: Key Precursors and Their Synthesis

| Precursor | Synthetic Method | Starting Material(s) | Reference |

|---|---|---|---|

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Lithiation/Borylation | 4-Bromo-1-methyl-1H-pyrazole, Triisopropyl borate | researchgate.net |

| Pyrazole-4-boronic acid pinacol ester | Palladium-catalyzed Borylation | 1-Boc-4-halogenopyrazole, Pinacol diboron | google.com |

| 4-Halopyridines | From N-Oxides | Pyridine N-oxides | nih.gov |

| N-Substituted 3-Amino-4-halopyridines | Deprotection/Reductive Amination | N-Boc-3-amino-4-halopyridines | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of this compound and its derivatives in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive information on the connectivity and chemical environment of each atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound and its derivatives provides distinct signals corresponding to the protons of the pyridine and pyrazole rings, as well as the N-methyl group. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the aromatic systems. pressbooks.pub

The protons on the pyridine ring typically appear as two distinct sets of signals. The protons at the 2- and 6-positions (ortho to the pyridine nitrogen) are deshielded and resonate at a lower field compared to the protons at the 3- and 5-positions (meta to the nitrogen). For a 4-substituted pyridine, these often appear as two doublets. rsc.org In related pyrazol-4-yl-pyridine derivatives, signals for pyridine protons have been observed in the range of 7.10 to 8.70 ppm. rsc.orgnih.gov

The pyrazole ring protons also show characteristic signals. In 4-substituted 1-methylpyrazoles, the protons at the 3- and 5-positions appear as singlets. These protons are in different chemical environments due to their proximity to either the N-methyl group or the point of attachment to the pyridine ring. Their chemical shifts are typically found in the aromatic region, with values reported between 7.77 and 8.01 ppm for related structures. nih.gov

The N-methyl group gives rise to a sharp singlet, typically located significantly upfield due to its aliphatic nature. In similar heterocyclic structures, this signal is often observed around 2.3-4.0 ppm. nih.govacs.org

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Moieties Note: Data is generalized from spectra of related derivatives. Actual values can vary based on solvent and specific substitution patterns.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | 8.4 - 8.7 | Doublet (d) |

| Pyridine H-3, H-5 | 7.1 - 7.7 | Doublet (d) |

| Pyrazole H-3 | 7.8 - 8.1 | Singlet (s) |

| Pyrazole H-5 | 7.7 - 8.0 | Singlet (s) |

| N-Methyl (N-CH₃) | 2.3 - 4.0 | Singlet (s) |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon environment. The chemical shifts in the ¹³C spectrum are spread over a wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu

The pyridine ring carbons exhibit shifts characteristic of aromatic heterocycles. The carbon atom at the 4-position, being directly attached to the pyrazole ring, will have a specific chemical shift, while the C-2/C-6 and C-3/C-5 pairs will show distinct signals. researchgate.netchemrxiv.org The carbons adjacent to the nitrogen (C-2, C-6) are typically found at lower field (higher ppm) than the C-3 and C-5 carbons. libretexts.org In similar pyridine derivatives, these signals can range from approximately 120 ppm to over 150 ppm. rsc.orgchemicalbook.com

The carbons of the pyrazole ring also have characteristic shifts. The C-4 carbon, being part of the junction between the two rings, is a quaternary carbon and often shows a weaker signal. The C-3 and C-5 carbons of the pyrazole ring are influenced by the adjacent nitrogen atoms and typically resonate in the 115-140 ppm range. nih.govresearchgate.net

The N-methyl carbon provides a signal in the aliphatic region of the spectrum, generally between 20 and 45 ppm. nih.govlibretexts.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Moieties Note: Data is generalized from spectra of related derivatives. Actual values can vary based on solvent and specific substitution patterns.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Pyridine C-2, C-6 | 147 - 151 |

| Pyridine C-3, C-5 | 120 - 125 |

| Pyridine C-4 | 135 - 145 |

| Pyrazole C-3 | 125 - 130 |

| Pyrazole C-4 | 115 - 125 |

| Pyrazole C-5 | 137 - 140 |

| N-Methyl (N-CH₃) | 20 - 45 |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the characterization of this compound. IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies, while MS determines the molecular weight and provides information about the molecule's fragmentation pattern.

In the IR spectrum, characteristic absorption bands are expected for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and pyrazole rings would appear in the 1400-1650 cm⁻¹ region. rsc.org The presence of the methyl group would be indicated by C-H stretching and bending vibrations around 2950 cm⁻¹ and 1360-1460 cm⁻¹, respectively.

Mass spectrometry would confirm the molecular formula of the compound by identifying its molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. acs.org The fragmentation pattern can also offer structural clues, showing the loss of stable fragments like the methyl group or cleavage of the bond between the two heterocyclic rings. While specific data for the parent compound is not detailed in the provided results, these techniques are routinely used for confirmation of identity in synthetic procedures for related derivatives. mdpi.com

Single-Crystal X-ray Diffraction

Determination of Molecular Conformation and Dihedral Angles

Crystal structures of derivatives of this compound show that the two heterocyclic rings are typically not coplanar. The degree of twisting between the pyrazole and pyridine rings is defined by the dihedral angle. This angle is sensitive to the steric and electronic effects of substituents on either ring.

In related pyrazolopyridine structures, the dihedral angle between fused pyrazole and pyridine rings can be relatively small, with reported values of 1.76(7)° and 3.81(9)°. nih.govnih.gov However, in non-fused systems where the rings are linked by a single C-C bond, the rotation is more significant. For example, in a (5-hydroxy-3-methyl-1H-pyrazol-1-yl)(pyridin-4-yl)methanone structure, the dihedral angle between the pyrazole and pyridine rings is 45.04(10)°. nih.gov In another case involving two pyrazolyl rings attached to a central carbon, the dihedral angle between them was found to be 67.9(1)°. nih.gov This indicates that significant twisting between the two rings of this compound is expected, leading to a non-planar molecular conformation in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. rsc.org For pyrazolyl-pyridine derivatives, these interactions play a crucial role in defining the supramolecular architecture. rsc.org

Hydrogen Bonding: Although the parent compound lacks classical hydrogen bond donors like O-H or N-H (the pyrazole nitrogen is methylated), weak C-H···N and C-H···O hydrogen bonds are commonly observed in the crystal structures of its derivatives. nih.govnih.gov These interactions can link molecules into chains or more complex networks. nih.govnih.gov For instance, C-H···N interactions have been shown to link molecules into supramolecular tapes. nih.govresearchgate.net

π-π Stacking: Aromatic rings like pyridine and pyrazole can interact through π-π stacking. These interactions are significant in the packing of many aromatic heterocyclic compounds. In the crystal structure of a related pyrazole derivative, π-π stacking interactions with a centroid-centroid distance of 3.7730(12) Å were observed, helping to stabilize the crystal lattice. nih.gov The geometry of this stacking can be face-to-face or offset, depending on the electrostatic potential of the aromatic surfaces. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Analysis of 4 1 Methyl 1h Pyrazol 4 Yl Pyridine and Derivatives

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. The specific arrangement of molecules in the crystalline lattice can significantly influence the physical properties of a compound, including its melting point, solubility, and stability. While dedicated polymorphism studies on 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are not extensively documented in publicly available literature, the phenomenon has been observed in closely related derivatives, suggesting that this compound may also exhibit polymorphic behavior.

Research into related heterocyclic compounds provides a strong basis for predicting and understanding the potential for polymorphism in this molecule. The constituent pyridine (B92270) and pyrazole (B372694) rings are known to engage in a variety of intermolecular interactions that can lead to different packing arrangements in the solid state.

A notable example of polymorphism in a related derivative is the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com In a study of this compound, researchers were able to isolate and characterize two distinct polymorphs from a single crystallization process. mdpi.com These polymorphs were found to differ primarily in the rotational orientation of the pyrazolyl substituents and the resulting intermolecular hydrogen bonding networks. mdpi.com The discovery of these two forms highlights how subtle conformational flexibility can lead to different stable crystal lattices.

The crystal structures of 4-halogenated-1H-pyrazoles also offer insights into the structural diversity of pyrazole-containing compounds. mdpi.com A comparative study of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole revealed that the nature of the halogen substituent dictates the supramolecular assembly. mdpi.com The bromo and chloro derivatives were found to be isostructural, forming trimeric motifs through hydrogen bonding. In contrast, the fluoro and iodo analogs form non-isostructural catemeric chains. mdpi.com This demonstrates that even minor modifications to the pyrazole ring can have a profound impact on the crystal packing.

Furthermore, studies on pyridine, a core component of the target molecule, have revealed its own complex polymorphic behavior under high pressure. nih.gov Pyridine is known to form multiple solid phases with distinct crystal structures, driven by changes in pressure that alter the intermolecular interactions. nih.gov This inherent tendency of the pyridine ring to adopt different packing arrangements further supports the likelihood of polymorphism in its derivatives.

The crystallographic data for the two polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline are summarized in the table below, illustrating the differences in their crystal parameters.

Table 1. Crystallographic Data for Polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. mdpi.com

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | P2₁2₁2₁ |

| a (Å) | 12.043(3) | 9.998(3) |

| b (Å) | 15.352(4) | 12.288(4) |

| c (Å) | 12.181(3) | 16.591(5) |

| α (°) | 90 | 90 |

| β (°) | 114.659(8) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2045.0(8) | 2038.5(10) |

| Z | 4 | 4 |

The existence of polymorphism in these related compounds underscores the importance of conducting thorough solid-state characterization of this compound. The potential for different polymorphic forms could have significant implications for its application and handling. Future research should focus on systematic screening for polymorphs of this compound under various crystallization conditions to fully understand its solid-state landscape.

Computational and Theoretical Investigations of 4 1 Methyl 1h Pyrazol 4 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of "4-(1-Methyl-1H-pyrazol-4-yl)pyridine". These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For compounds structurally similar to "this compound," DFT calculations are employed for several purposes. For instance, in a study on 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, DFT at the MN15L/def2-TZVP level was used to confirm infrared spectroscopy assignments by calculating vibrational frequencies. mdpi.com This approach allows for the precise correlation of experimental data with theoretical models.

DFT is also utilized for geometry optimization, where the most stable three-dimensional arrangement of the atoms in a molecule is determined. This optimized geometry is crucial for subsequent calculations of other molecular properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of its chemical reactivity and photophysical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and the energy required for electronic excitation.

In a study of substituted bis(pyrazol-1-yl)pyridine ligands, which are structurally related to "this compound," the HOMO-LUMO gaps were calculated to be in the range of 3.01 eV to 3.66 eV. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and susceptibility to electronic transitions. nih.gov For instance, the computed HOMO-LUMO energy gap can demonstrate that charge exchange occurs within the molecule. nih.gov

Table 1: Calculated HOMO-LUMO Gap Values for Related Pyridine-Pyrazole Compounds This table presents data for structurally related compounds to illustrate the typical range of HOMO-LUMO energy gaps.

| Compound | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| Disubstituted 4-nitro-bis(pyrazol-1-yl)pyridine | 3.54 | nih.gov |

| Disubstituted 4-amino-bis(pyrazol-1-yl)pyridine | 3.53 | nih.gov |

| Monosubstituted 4-nitro-bis(pyrazol-1-yl)pyridine | 3.01 | nih.gov |

| Monosubstituted 4-amino-bis(pyrazol-1-yl)pyridine | 3.66 | nih.gov |

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like "this compound," MD simulations can provide insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological macromolecule.

In the context of drug design, MD simulations are often used to investigate the stability of a ligand-protein complex. chemmethod.comresearchgate.net For example, in a study of pyrazole (B372694) derivatives as potential inhibitors, MD simulations were performed to explore the binding mode and stability of the compound within the active site of a protein. researchgate.net These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the nature of the intermolecular interactions that stabilize the complex. The stability of the complex can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the course of the simulation. plos.org

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of "this compound" can be predicted using computational methods. The HOMO-LUMO energy gap, as determined by quantum chemical calculations, is a primary indicator of a molecule's kinetic stability. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

Global reactivity descriptors, such as electronegativity, hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. These parameters are valuable in understanding how the molecule will interact with other chemical species.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to screen for potential drug candidates by predicting how they might interact with a specific protein target.

For derivatives of "this compound," molecular docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity. For instance, pyrazole derivatives have been docked into the active sites of various kinases to assess their potential as inhibitors. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov

In a study on 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of TANK-binding kinase 1 (TBK1), molecular docking was used to guide the structural optimization of the compounds to improve their binding affinity. tandfonline.com The docking results showed that the ligand could form hydrogen bonds with specific residues in the solvent-accessible region of the protein. tandfonline.com

Table 2: Examples of Molecular Docking Studies on Pyrazole-Pyridine Scaffolds This table highlights various protein targets that have been investigated using molecular docking with compounds containing pyrazole and pyridine (B92270) motifs.

| Compound Scaffold | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Identified potential inhibitors with good binding energies and hydrogen bond interactions. | nih.gov |

| Pyrazol-4-yl-pyridine derivatives | M4 Muscarinic Acetylcholine (B1216132) Receptor | Validated compounds as positive allosteric modulators. | nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Guided the design of potent inhibitors by identifying key hydrogen bond interactions. | tandfonline.com |

| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 Protein-Protein Interaction | Revealed the binding mode and key interactions, such as cation-π interactions, stabilizing the ligand-protein complex. | acs.org |

Mechanistic Insights into the Chemical Transformations of 4 1 Methyl 1h Pyrazol 4 Yl Pyridine

Elucidation of Reaction Pathways

The formation of the bond between the pyrazole (B372694) and pyridine (B92270) rings in 4-(1-methyl-1H-pyrazol-4-yl)pyridine is predominantly accomplished via palladium-catalyzed cross-coupling reactions. The two most significant pathways are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds. ias.ac.in The reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. ias.ac.in For the synthesis of this compound, this can be achieved in two ways:

Reacting 1-methyl-1H-pyrazole-4-boronic acid (or its pinacol (B44631) ester) with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine).

Reacting a 4-halopyrazole, such as 4-bromo-1-methyl-1H-pyrazole, with a pyridineboronic acid. researchgate.net

The Suzuki reaction is favored due to the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups. mdpi.com

Stille Coupling: This reaction couples an organotin compound (organostannane) with an sp²-hybridized organohalide. wikipedia.org The synthesis of the target molecule via this pathway would involve reacting an organostannane derivative of either the pyrazole or pyridine moiety with a halide of the other ring. For instance, a trialkyltin derivative of 1-methyl-1H-pyrazole could be coupled with a 4-halopyridine. While effective, the high toxicity of organotin reagents makes this method less attractive than the Suzuki coupling. libretexts.org

A plausible reaction scheme for the Suzuki-Miyaura coupling is shown below:

Scheme 1: General representation of the Suzuki-Miyaura reaction for the synthesis of this compound.

Role of Catalysts and Reaction Conditions

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. These components work in concert to facilitate the catalytic cycle and influence reaction rate and yield.

Catalysts and Ligands: The active catalyst is a palladium(0) species, which can be generated in situ from a more stable palladium(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or directly from a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). ias.ac.inmdpi.com The ligands, typically phosphines, are crucial as they stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. libretexts.org Sterically hindered and electron-rich ligands often accelerate the coupling process. harvard.edu

Bases and Solvents: A base is required in the Suzuki-Miyaura reaction to activate the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium fluoride (B91410) (CsF), and potassium phosphate (B84403) (K₃PO₄). ias.ac.innih.gov The choice of solvent is also critical, with polar aprotic solvents like Dimethylformamide (DMF) and 1,4-Dioxane being commonly employed, often with the addition of water. mdpi.comnih.gov

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of related pyrazole and pyridine derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | (not specified) | CsF | DMF | 95-100 | 92 | ias.ac.in |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | (not specified) | Good | mdpi.com |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 95-100 | 60 | ias.ac.in |

| P1 Precatalyst | (specified in source) | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent | nih.gov |

| P2 Precatalyst | (specified in source) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |

This table is interactive. Click on the headers to sort the data.

Formation of Intermediates and Transition States

The mechanism of both Suzuki and Stille couplings proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Transmetalation: In this step, the organic group from the organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent is transferred to the palladium(II) center, displacing the halide. wikipedia.org In the Suzuki reaction, the base plays a critical role by forming a boronate "ate" complex, which is necessary for this transfer to occur. The transmetalation step in the Stille coupling is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium, forming a transient pentavalent species. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, where the two coupled organic fragments (the methyl-pyrazolyl and pyridinyl groups) form a C-C bond and are expelled from the coordination sphere. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two groups must be in a cis orientation on the palladium center. libretexts.org

The entire process involves the formation of various palladium intermediates. The transition states of these steps, particularly the oxidative addition and transmetalation, are influenced by factors such as the electronic properties of the substrates and the steric bulk of the phosphine (B1218219) ligands on the palladium catalyst. uwindsor.ca Computational methods like Density Functional Theory (DFT) are often used to model these transition states and elucidate the energy barriers between intermediates, providing deeper mechanistic insight into the reaction pathways. nih.gov

Scheme 2: Generalized catalytic cycle for the palladium-catalyzed cross-coupling reaction. Ar¹ represents the pyrazole moiety and Ar² represents the pyridine moiety (or vice-versa). L represents the ligand.

Enzyme Inhibition Studies

The versatility of the pyrazolyl-pyridine and pyrazolyl-pyrimidine core structures has been leveraged to develop potent inhibitors for multiple kinase families. Through structure-guided design and medicinal chemistry optimization, researchers have elucidated the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Analogs based on pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have been identified as novel inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes. researchgate.netnih.gov Structure-activity relationship studies on a series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones led to the development of GSK-3 inhibitors with potency in the low nanomolar range. nih.gov Modifications to the aryl rings on the core scaffold revealed that the interior binding region is sterically constrained, while a greater variety of substitutions are tolerated on the hydrazone aryl ring. nih.gov

Another study identified a thieno[3,2-c]pyrazol-3-amine derivative, compound 16b , as a particularly potent GSK-3β inhibitor. nih.gov This analog demonstrated significant in vitro activity, as detailed in the table below.

| Compound | Target | IC50 (nM) |

| 16b | GSK-3β | 3.1 |

| AR-A014418 (Reference) | GSK-3β | 3.1 |

Data sourced from scientific literature. nih.gov

The potent inhibition by these analogs underscores the utility of the pyrazole-containing heterocyclic systems in targeting the ATP-binding site of GSK-3.

The 4-(pyrazol-4-yl)-pyrimidine scaffold has been extensively investigated as a source of selective inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. nih.govnovartis.com A comprehensive study involving structure-guided optimization of this series established crucial determinants for both potency and selectivity. nih.govnovartis.com X-ray crystallographic analysis of compounds bound to CDK6 provided insights that enabled the development of analogs with significant selectivity for CDK4/6 over other cyclins like CDK1 and CDK2. nih.govnovartis.com

One derivative, designated as compound 25 , which incorporates a six-membered heterocycle, showed excellent activity against CDK4 and CDK6 with Kᵢ values of 4 nM and 30 nM, respectively. nih.gov Further exploration of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold led to the identification of compound 14 , which also displayed potent inhibition. mdpi.com

| Compound | Target | Ki (µM) |

| 14 | CDK2 | 0.007 |

| 14 | CDK5 | 0.003 |

Data sourced from scientific literature. mdpi.com

These findings highlight the effectiveness of the 4-(pyrazol-4-yl)-pyrimidine core in generating highly potent and selective inhibitors of CDK4/6.

Analogs of this compound are potent inhibitors of the Mesenchymal-Epithelial Transition (MET) factor, a receptor tyrosine kinase whose dysregulation is implicated in cancer. Volitinib (also known as Savolitinib or AZD6094), which features a 6-(1-methyl-1H-pyrazol-4-yl) moiety, is a highly potent and selective MET inhibitor. nih.govselleckchem.commdpi.com In vitro kinase assays demonstrated that Volitinib inhibits recombinant c-MET with high potency. nih.govselleckchem.com Its exquisite selectivity was confirmed against a large panel of over 270 other kinases. selleckchem.com

Similarly, a series of pyrazolo[3,4-b]pyridine derivatives showed strong c-Met kinase inhibitory activity, with compound 5a exhibiting an IC50 value in the low nanomolar range, comparable to the reference drug cabozantinib. nih.gov

| Compound | Target | IC50 (nM) |

| Volitinib (Savolitinib) | c-Met | 5 |

| Volitinib (Savolitinib) | p-Met | 3 |

| 5a | c-Met | 4.27 |

| Cabozantinib (Reference) | c-Met | 5.38 |

Data sourced from scientific literature. selleckchem.comnih.gov

The potent and selective activity of these compounds validates the pyrazolyl-pyridine scaffold as a key pharmacophore for targeting MET kinase.

The this compound motif is integral to a class of highly potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a critical enzyme in the DNA damage response pathway. Rational optimization of a lead compound led to the discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, designated as compound (R)-17 . nih.govcornell.edu This molecule demonstrated exceptional potency and remarkable selectivity for CHK1 over the related kinase, CHK2. nih.govcornell.edu

| Compound | Target | IC50 (nM) | Selectivity (vs. CHK2) |

| (R)-17 | CHK1 | 0.4 | >4300-fold |

Data sourced from scientific literature. nih.govcornell.edu

The sub-nanomolar potency of this analog highlights the successful application of structure-based design, where the 1-methyl-pyrazol-4-yl group plays a key role in achieving high-affinity binding to the CHK1 active site. The pyrazolopyridine scaffold has been identified as a valuable starting point for developing CHK1 inhibitors. acs.org

Derivatives based on a pyrazolopyridine scaffold have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, isoforms that play crucial roles in immunosuppression. acs.orgbohrium.com A series of pyrazolo[1,5-a]pyridine compounds were synthesized, leading to the identification of compound 20e (IHMT-PI3K-315). acs.orgbohrium.com This compound exhibited potent inhibition of both PI3Kγ and PI3Kδ in biochemical assays and demonstrated a favorable selectivity profile against a panel of other protein kinases. acs.orgbohrium.com

| Compound | Target | IC50 (nM) |

| 20e | PI3Kγ | 4.0 |

| 20e | PI3Kδ | 9.1 |

Data sourced from scientific literature. acs.orgbohrium.com

The development of these dual inhibitors showcases the adaptability of the pyrazolopyridine core for targeting the highly conserved ATP-binding pocket of the PI3K family.

The 4-pyrazolyl-2-aminopyrimidine scaffold, a close analog of this compound, has been successfully employed to create potent inhibitors of Spleen Tyrosine Kinase (SYK), a key mediator in the B-cell receptor signaling pathway. nih.govsemanticscholar.org Through extensive investigation of structure-activity relationships, compound 1 (NMS-0963) was identified as a highly potent SYK inhibitor with high selectivity against a panel of other kinases. nih.gov

| Compound | Target | IC50 (nM) |

| 1 (NMS-0963) | SYK | 3 |

Data sourced from scientific literature. nih.gov

The potent, single-digit nanomolar inhibition achieved with this class of compounds demonstrates the effectiveness of the 4-pyrazolyl-pyrimidine core in targeting the active site of SYK.

An in-depth examination of the in vitro biological activities and molecular mechanisms of this compound and its analogs reveals a compound of significant interest in medicinal chemistry. This pyridine-pyrazole scaffold serves as a versatile backbone for developing modulators of various biological targets, ranging from enzymes involved in cellular respiration to key receptors in the central nervous system and bacterial metabolic pathways.

Applications in Advanced Chemical and Materials Science

Coordination Chemistry and Ligand Design

The presence of both a pyridine (B92270) and a pyrazole (B372694) ring provides 4-(1-methyl-1H-pyrazol-4-yl)pyridine with multiple nitrogen donor sites, making it an excellent ligand for coordinating with a wide array of metal ions. This versatility allows for the design of diverse metal-organic frameworks and discrete coordination complexes.

The this compound scaffold is integral to the formation of complexes with numerous transition metals. The nitrogen atoms of the pyridine and pyrazole rings act as excellent chelating agents for metals like copper, cobalt, nickel, zinc, and iron. mdpi.comuni.lu For instance, pyrazole derivatives can coordinate with cobalt(II) to form one-dimensional and two-dimensional coordination polymers. chemicalbook.com In these structures, the cobalt centers typically exhibit a distorted octahedral coordination geometry, bound by the bidentate pyrazolyl-pyridine ligand and other organic linkers. chemicalbook.com

Research has also demonstrated the formation of heterospin complexes with metals such as manganese, cobalt, nickel, and copper using fluorinated pyrazolyl-substituted ligands. nih.govnih.gov In these cases, the metal ion is six-coordinated, binding to atoms from other ligands and to the pyrazole nitrogen atom of the ligand. nih.govnih.gov The ability to form stable complexes extends to heavier elements as well. Ruthenium(II) and Osmium(II) complexes have been synthesized, showcasing octahedral coordination geometries. Furthermore, the synthesis of a stable five-coordinate Platinum(IV) alkyl complex highlights the capacity of related ligands to stabilize higher oxidation states and unusual coordination numbers in metals like platinum. researchgate.net

The coordination of this compound and its derivatives to metal ions gives rise to complexes with notable fluorescent and magnetic properties.

Fluorescence: Metal complexes incorporating pyrazolyl-pyridine ligands can exhibit significant photoluminescence. For example, certain copper(I) complexes with pyrazolyl-pyridine ligands are strongly emissive, displaying bright bluish-green photoluminescence in the solid state. nih.gov These emissions are attributed to efficient thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high quantum yields. nih.gov The study of a bispyrazole derivative showed that metal ions like Cd(2+), Co(2+), Pb(2+), and Cu(2+) can quench the ligand's intrinsic fluorescence by forming complexes, a process identified as static quenching. acs.orgCurrent time information in Philadelphia, PA, US. The photoluminescent properties are tunable by modifying the ligand's structure or the coordinated metal ion, which has implications for applications like organic light-emitting diodes (OLEDs). nih.gov

Complexes formed with paramagnetic metals and radical-containing pyrazole ligands demonstrate significant magnetic coupling. nih.govnih.gov The nature of this coupling can be either antiferromagnetic or ferromagnetic depending on the specific metal ion. For instance, strong antiferromagnetic coupling has been observed between the metal center and the radical ligand for Mn(II), Co(II), and Ni(II), while a weak ferromagnetic interaction was noted for Cu(II). nih.gov A dinuclear copper(II) complex bridged by hydroxo and pyrazolato groups also exhibited strong antiferromagnetic coupling between the copper centers.

| Metal Ion | Complex Type | Observed Magnetic Property | Coupling Constant (J) | Source |

|---|---|---|---|---|

| Copper(II) | μ-pyrazolato−μ-hydroxo-dibridged dimer | Strong antiferromagnetic coupling | -770 cm⁻¹ | |

| Cobalt(II) | Coordination polymer | Easy-plane or easy-axis magnetic anisotropy | -0.16 cm⁻¹ or -0.009 cm⁻¹ | chemicalbook.com |

| Manganese(II) | Heterospin complex with nitronyl nitroxide radical | Strong antiferromagnetic coupling | -84.1 cm⁻¹ | nih.govnih.gov |

| Cobalt(II) | Heterospin complex with nitronyl nitroxide radical | Strong antiferromagnetic coupling | -134.3 cm⁻¹ | nih.govnih.gov |

| Nickel(II) | Heterospin complex with nitronyl nitroxide radical | Strong antiferromagnetic coupling | -276.2 cm⁻¹ | nih.govnih.gov |

| Copper(II) | Heterospin complex with nitronyl nitroxide radical | Weak ferromagnetic coupling | +14.8 cm⁻¹ | nih.gov |

Role as Building Blocks in Combinatorial Chemistry

The this compound scaffold is a valuable building block for the synthesis of compound libraries, a key aspect of combinatorial chemistry. Its robust structure and amenable functionalization points allow for the systematic generation of diverse derivatives for structure-activity relationship (SAR) studies. nih.gov Researchers have designed focused libraries of small molecules based on the pyrazol-4-yl-pyridine core to explore their potential as therapeutic agents. nih.gov

The synthesis of these libraries often involves multi-step reaction sequences, such as stepwise Suzuki coupling reactions, to introduce various substituents onto the pyridine and pyrazole rings. nih.gov This modular approach enables the creation of a series of analogues where different regions of the core scaffold are systematically altered. mdpi.com This strategy has been successfully employed in medicinal chemistry to develop novel compounds, such as selective positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The analysis of substitution patterns and the development of versatile synthetic routes are crucial for leveraging these scaffolds in the creation of new and diverse chemical entities. acs.org

Development of Novel Materials

The versatility of this compound and its derivatives makes them instrumental in the development of novel materials with advanced functions.

In the area of optoelectronics, copper(I) complexes based on pyrazolyl-pyridine ligands have been developed as highly efficient emitters for OLEDs. nih.gov These materials exhibit thermally activated delayed fluorescence (TADF), leading to bright bluish-green light emission with high quantum yields. nih.gov

In the field of magnetism, the use of this ligand scaffold has led to the creation of coordination polymers that act as framework magnetic materials. chemicalbook.com These materials possess tunable magnetic properties, including slow magnetic relaxation, which is characteristic of single-ion magnets. chemicalbook.com

Furthermore, the pyrazol-4-yl-pyridine core has been essential in the development of novel biomedical materials. Structure-activity relationship studies have led to the identification of subtype-selective positive allosteric modulators (PAMs). nih.gov Based on this scaffold, a radiofluorinated probe has been developed for use in positron emission tomography (PET), allowing for the non-invasive imaging of specific receptors in the brain. nih.gov This represents the creation of a novel diagnostic material for neuroscience research and potentially clinical applications. nih.gov

Conclusion and Future Perspectives in 4 1 Methyl 1h Pyrazol 4 Yl Pyridine Research

Current Advancements and Knowledge Gaps

Research into 4-(1-methyl-1H-pyrazol-4-yl)pyridine and its analogues has led to significant progress, particularly in the realm of neuropharmacology and oncology. A major advancement is the identification of pyrazol-4-yl-pyridine derivatives as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov There is substantial evidence implicating the M4 receptor in conditions like schizophrenia and dementia with Lewy bodies. nih.gov Researchers have successfully designed compounds based on this scaffold that not only enhance the affinity of the endogenous ligand acetylcholine but also act as direct activators of the M4 receptor, a property known as "ago-PAMs". nih.gov

A key achievement in this area has been the development of radiofluorinated pyrazol-4-yl-pyridine ligands for Positron Emission Tomography (PET) imaging. nih.gov This allows for the non-invasive visualization of M4 receptors in the brain, a critical tool for understanding disease pathology and facilitating drug development. nih.gov Prior to this, a clinically validated M4-targeted PET radioligand was lacking. nih.gov

In oncology, recent studies have explored pyrazol-4-yl pyridine (B92270) derivatives as inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in the proliferation of leukemia cells. nih.gov A series of these compounds demonstrated significant antiproliferative activity against various cancer cell lines, with some showing superior potency compared to reference standards. nih.gov

Despite these advancements, knowledge gaps remain. While the efficacy of M4 PAMs has been demonstrated in preclinical models, further research is needed to translate these findings into clinically successful therapeutics. For PET radioligands, challenges such as optimizing blood-brain barrier penetration and improving image quality persist. nih.gov In the context of JNK inhibition, while promising compounds have been identified, their precise binding modes and isoform selectivity require deeper investigation to minimize off-target effects. nih.gov The full spectrum of the biological activities of the core this compound structure is yet to be completely understood.

Emerging Synthetic Methodologies

The synthesis of functionalized pyrazole (B372694) and pyridine heterocycles is a mature field, yet new methodologies continue to emerge, driven by the principles of green chemistry and the need for molecular complexity. tandfonline.commdpi.com

Classical synthesis of the pyrazole ring often involves the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com For the this compound scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven highly effective. nih.gov A common route involves the coupling of a pyrazole boronic ester with a suitable pyridine halide. nih.gov Researchers have noted that the electronic properties of substituents on the pyridine ring can significantly influence reaction yields, with electron-withdrawing groups leading to improved oxidative addition with the palladium catalyst. nih.gov

Emerging synthetic strategies focus on efficiency and sustainability. unisi.it These include:

Visible-Light Photocatalysis: This method uses light to drive chemical reactions, often without the need for expensive and toxic metal catalysts or harsh conditions. acs.org It represents a green approach for creating complex N-heterocycles, such as those containing trifluoromethyl groups, which are valuable in medicinal chemistry. acs.org

C-F Activation: Strategies involving the activation of carbon-fluorine bonds are being developed for the synthesis of complex aromatic structures. mdpi.com This could provide novel pathways to functionalized pyrazolyl-pyridine systems.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, which is highly efficient. nih.gov Novel pyran-linked pyrazole hybrids have been synthesized using this approach. nih.gov

These modern techniques offer pathways to novel derivatives of this compound that may have been previously inaccessible, potentially accelerating the discovery of new bioactive molecules. unisi.itchemscene.com

Future Directions in Molecular Design and Biological Evaluation

The future of research on this compound derivatives is geared towards creating more specific, potent, and safer molecules. The core scaffold provides a versatile platform for structural modifications to fine-tune pharmacological properties. mdpi.com

Key future directions in molecular design include:

Structure-Activity Relationship (SAR) Studies: Continued systematic modification of the pyrazol-4-yl-pyridine core will be crucial. This involves altering substituents on both the pyrazole and pyridine rings to optimize activity and selectivity for specific biological targets, such as the M4 receptor or JNK isoforms. nih.govnih.gov

Isostere Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties (isosteres) can lead to improved characteristics. For instance, pyrazolopyridine scaffolds have been used as a starting point for designing purine (B94841) isosteres with potent cytotoxic activity. nih.gov

Computational Modeling: The use of molecular modeling and descriptor studies will become increasingly important. nih.gov These computational tools can predict how a molecule will interact with a biological target, guiding the design of new compounds with higher efficacy and better "drug-like" properties. nih.gov

For biological evaluation, the focus will be on:

Target Specificity: Developing assays to ensure that new compounds are highly selective for their intended target, thereby reducing the risk of off-target side effects. nih.gov For example, evaluating inhibitors against all JNK isoforms is critical. nih.gov

Mechanism of Action: Moving beyond simple activity screens to detailed studies that elucidate the precise molecular mechanism by which these compounds exert their effects.

Advanced Imaging: For diagnostic applications, the goal is to develop next-generation PET radioligands with improved properties, such as longer half-lives for distribution to facilities without an on-site cyclotron and enhanced brain uptake. nih.gov

Potential for Novel Applications

While current research is heavily focused on neurology and oncology, the unique chemical properties of the this compound scaffold suggest potential for a broader range of applications.

Medicinal Chemistry: Beyond M4 PAMs and JNK inhibitors, this scaffold could be explored for other therapeutic targets. Pyrazole-containing molecules are known to exhibit a wide array of biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties. mdpi.com The development of reversible inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), represents a promising avenue for overcoming drug resistance in cancer and autoimmune diseases. mdpi.com

Agrochemicals: Some pyrazole derivatives have shown promise as herbicides. mdpi.com The this compound core could be investigated for the development of new pesticides or herbicides, contributing to agricultural innovation.

Materials Science: N-heteroaromatic compounds, including pyrazoles, can possess interesting photophysical properties. mdpi.com This opens up the possibility of using this compound derivatives in the development of new materials for electronics, sensors, or imaging technologies outside the medical field.

The versatility of the this compound structure, combined with emerging synthetic methods and a deeper understanding of its biological interactions, positions it as a scaffold of continuing importance for future scientific discovery.

Q & A

Q. What are the key considerations for synthesizing 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives with tailored biological activity?

Methodological Answer:

- Synthetic Strategy : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the pyridine or pyrazole rings, enhancing binding affinity to biological targets. Optimize reaction conditions (e.g., Pd catalysts, ligand choice, solvent) to improve yield and regioselectivity .

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties, or alkyl chains to improve lipophilicity. Monitor purity via HPLC and confirm structures using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Biological Assay Design : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Validate activity with dose-response curves (IC₅₀ values) .

Q. How can crystallographic data for this compound complexes be refined to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use synchrotron radiation for high-resolution X-ray diffraction (resolution ≤ 1.0 Å) to minimize noise and improve electron density maps.

- Refinement with SHELXL : Apply anisotropic displacement parameters for non-hydrogen atoms and constrain hydrogen atoms using riding models. Use the

TWINandBASFcommands to handle twinning or disorder . - Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC Mercury. Resolve ambiguities in ligand orientation via iterative Fourier difference maps .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the biological activity of structurally similar this compound analogs?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Compare binding modes of active vs. inactive analogs in target protein pockets (e.g., ATP-binding sites). Calculate binding free energies (ΔG) using MM-PBSA to identify critical interactions (e.g., hydrogen bonds, π-π stacking) .

- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Correlate electrostatic potential maps with experimental IC₅₀ values to rationalize activity trends .

- Case Study : For analogs with conflicting fungicidal activity, overlay docked poses to identify steric clashes or suboptimal orientation in the active site .

Q. What experimental and computational approaches are effective in optimizing the photophysical properties of this compound-based fluorophores?

Methodological Answer:

- Synthetic Modification : Introduce electron-donating groups (e.g., -OMe) at the pyridine ring to redshift emission wavelengths. Characterize photoluminescence quantum yields (PLQY) using integrating spheres .

- TD-DFT Calculations : Predict absorption/emission spectra and compare with experimental UV-Vis and fluorescence data. Adjust substituent positions to minimize non-radiative decay pathways .

- Solvatochromism Studies : Measure emission shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) character .

Q. How can researchers address discrepancies in thermal stability data for this compound derivatives across different studies?

Methodological Answer:

- Thermogravimetric Analysis (TGA) Standardization : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to ensure comparability. Report decomposition onset temperatures (Td) and residue percentages .

- Structural Correlations : Link thermal stability to molecular symmetry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) using Hirshfeld surface analysis .

- Case Study : For derivatives with conflicting TGA data, compare crystallographic packing diagrams to identify stabilizing interactions (e.g., π-π interactions in planar vs. twisted conformers) .

Key Challenges and Recommendations

- Synthetic Reproducibility : Variations in Pd catalyst activity may lead to inconsistent yields. Pre-activate catalysts with ligands (e.g., XPhos) to enhance stability .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric effects in structure-activity relationships .

- Crystallographic Refinement : For disordered pyrazole rings, apply

PARTcommands in SHELXL to model alternate conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.